molecular formula C13H17NO B14247931 N-[(1R)-1-phenylethyl]pent-4-enamide CAS No. 221679-81-8

N-[(1R)-1-phenylethyl]pent-4-enamide

Cat. No.: B14247931
CAS No.: 221679-81-8
M. Wt: 203.28 g/mol
InChI Key: SSUYEWDZFPPJEF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amides and Unsaturated Aliphatic Systems in Synthetic Chemistry

Chiral amides are fundamental tools in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. wikipedia.orgnih.gov The use of a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate, is a classic and effective strategy to control the stereochemical outcome of a reaction. wikipedia.org The (1R)-1-phenylethylamine group in N-[(1R)-1-phenylethyl]pent-4-enamide serves as such an auxiliary. Its rigid phenyl group can effectively shield one face of a reactive intermediate, directing the approach of reagents to the opposite face and thereby inducing diastereoselectivity in bond-forming reactions. mdpi.comnih.gov This high degree of stereocontrol is crucial in the synthesis of complex molecules like pharmaceuticals and natural products, where often only one enantiomer exhibits the desired biological activity. nih.gov

Unsaturated aliphatic systems, particularly those with terminal double bonds, are versatile intermediates in organic synthesis. The pent-4-enamide (B1609871) portion of the molecule provides a reactive handle for a wide array of chemical transformations. The terminal alkene can participate in various addition reactions, cyclizations, and transition-metal-catalyzed cross-coupling reactions. nih.gov The strategic placement of this reactive group in proximity to the chiral center allows for the potential of stereoselective intramolecular reactions, leading to the formation of complex cyclic structures with controlled stereochemistry. rsc.orgrsc.org

Overview of Academic Research Trajectories for this compound

While specific research on this compound is not extensively published, the academic research trajectories for analogous compounds provide a clear indication of its potential synthetic utility. Research in this area can be broadly categorized into two main streams: the development of new synthetic methods utilizing the chiral auxiliary for asymmetric control, and the exploration of the reactivity of the unsaturated system for the construction of complex molecular architectures.

Studies on similar N-acyl derivatives of (1R)-1-phenylethylamine have demonstrated their efficacy in diastereoselective alkylations, aldol (B89426) reactions, and conjugate additions. mdpi.comnih.gov In these reactions, the chiral auxiliary dictates the stereochemistry of the newly formed chiral center, which can then be cleaved to yield the desired enantiomerically enriched product.

Furthermore, research into unsaturated amides has focused on their participation in a variety of cyclization reactions, including radical, pericyclic, and transition-metal-mediated processes. rsc.orgresearchgate.net These reactions are powerful tools for the synthesis of heterocyclic and carbocyclic compounds. The combination of a chiral auxiliary and an unsaturated system in this compound suggests a rich potential for diastereoselective intramolecular reactions, leading to the formation of cyclic products with multiple stereocenters.

The following data tables, compiled from research on analogous systems, illustrate the typical yields and diastereoselectivities that could be expected in reactions involving a compound like this compound.

Table 1: Representative Diastereoselective Reactions of N-Acyl-(1R)-1-phenylethylamine Derivatives

Reaction TypeElectrophile/ReagentProduct TypeDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationBenzyl bromideα-Alkylated amide>95:585 mdpi.com
Aldol ReactionBenzaldehydeβ-Hydroxy amide90:1078 nih.gov
Conjugate AdditionMethyl vinyl ketoneγ-Keto amide88:1292 nih.gov

Table 2: Representative Intramolecular Cyclization Reactions of Unsaturated Amides

Reaction TypeCatalyst/ConditionsProduct TypeDiastereomeric Ratio (d.r.)Yield (%)Reference
Radical CyclizationBu3SnH, AIBNPyrrolidinone85:1575 rsc.org
Aza-Wacker CyclizationPd(OAc)2, O2Oxazoline>98:288 nih.govchemrxiv.org
MetathesisGrubbs' CatalystLactamN/A90N/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221679-81-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]pent-4-enamide

InChI

InChI=1S/C13H17NO/c1-3-4-10-13(15)14-11(2)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3,(H,14,15)/t11-/m1/s1

InChI Key

SSUYEWDZFPPJEF-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)CCC=C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC=C

Origin of Product

United States

Advanced Synthetic Methodologies for N 1r 1 Phenylethyl Pent 4 Enamide and Its Derivatives

Stereoselective and Enantioselective Synthesis Approaches

Stereoselective synthesis aims to produce a specific stereoisomer of a product from a given starting material. For a molecule like N-[(1R)-1-phenylethyl]pent-4-enamide, where the chirality resides in the amine portion of the structure, the primary challenge is the efficient and enantiopure synthesis of the (1R)-1-phenylethylamine precursor. The subsequent amide bond formation is typically a straightforward process that does not affect the existing stereocenter.

The most direct route to synthesizing this compound is through a "chiral pool" approach. This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials that are derived from natural sources. (1R)-1-phenylethylamine is a classic example of such a building block, available in high optical purity through the resolution of its racemic mixture. nih.gov

The synthesis involves a standard amidation reaction between enantiopure (1R)-1-phenylethylamine and an activated derivative of pent-4-enoic acid, such as pent-4-enoyl chloride. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the stable amide bond and elimination of hydrogen chloride. As this reaction does not involve the chiral center, the stereochemical integrity of the (1R)-1-phenylethyl moiety is preserved in the final product. Chiral 1-phenylethylamine (B125046) (α-PEA) is one of the most frequently used ancillary compounds for creating enantiomeric products. nih.gov Its structural motif is often applied in the synthesis of chiral building blocks for asymmetric synthesis. nih.govresearchgate.net

Reaction Scheme: (1R)-1-phenylethylamine + Pent-4-enoyl chloride → this compound + HCl

This method is highly efficient and reliable for laboratory-scale and industrial production due to the commercial availability of the chiral amine and the simplicity of the acylation step.

Asymmetric catalysis offers powerful alternatives for generating chiral molecules, particularly the amine precursors required for amide synthesis. These methods create the desired stereocenter from prochiral starting materials using a small amount of a chiral catalyst, representing a highly atom-economical approach.

Palladium catalysis is a versatile tool for creating chiral C-N bonds and functionalizing C-H bonds adjacent to nitrogen atoms. While direct asymmetric synthesis of this compound via this method is less common, the principles are crucial for synthesizing its derivatives and analogs. elsevierpure.com

Recent advancements have focused on the enantioselective functionalization of C(sp³)–H bonds. acs.org For instance, chiral palladium complexes can achieve asymmetric C–H activation on acyclic amides, enabling the introduction of new functional groups with high stereocontrol. acs.orgnih.gov Another powerful technique is the palladium-catalyzed asymmetric allylic amination, where a nitrogen nucleophile is added to a π-allyl palladium intermediate. The use of chiral ligands, such as those based on chiral oxamide-phosphine (COAP), can direct the reaction to produce one enantiomer preferentially, achieving high yields and enantioselectivities. rsc.org

Catalyst/Ligand SystemTransformation TypeSubstrate ExampleEnantiomeric Excess (ee)Reference
Pd(OTFA)₂ / Chiral Phosphoric Acidα-C–H Arylation of AminesN-Boc-pyrrolidineUp to 95% nih.gov
Pd(OAc)₂ / MPAA Ligandβ-C(sp³)–H ActivationAcyclic AmidesPromising acs.org
[Pd(allyl)Cl]₂ / COAP LigandAllylic AminationVinyl benzoxazinoneUp to 94% rsc.org

Copper-catalyzed asymmetric hydroamination has emerged as a direct and atom-economical method for synthesizing chiral amines and their derivatives from alkenes. chinesechemsoc.orgchinesechemsoc.org This approach involves the addition of an N-H bond across a carbon-carbon double bond. The use of a chiral copper-hydride (CuH) catalyst allows for high regio- and enantioselectivity. chinesechemsoc.orgchemrxiv.org

This strategy can be applied to the synthesis of β-amino acids, esters, and amides from α,β-unsaturated precursors. chinesechemsoc.orgchinesechemsoc.org While not directly forming the target amide, this methodology provides a powerful route to chiral amine building blocks by the hydroamination of styrenes or related olefins. researchgate.netacs.org The reaction typically employs a hydroxylamine (B1172632) derivative as the nitrogen source in the presence of a copper catalyst and a chiral phosphine (B1218219) ligand. chinesechemsoc.org

Catalyst SystemSubstrateProduct TypeKey FeaturesReference
CuH / Chiral Ligandα,β-Unsaturated AmideChiral β-Amino AmideHigh regio- and enantioselectivity chinesechemsoc.org
CuH / piv-ZPhos LigandStyrenesChiral AminesBranch-selective hydroamidation researchgate.net
Copper CatalystAlkenyl BoronatesChiral α-Aminoboronic AcidsUmpolung electrophilic amination acs.org

Transition metal-catalyzed asymmetric hydrogenation and reductive amination are among the most robust and widely used methods for producing enantiopure amines, including (1R)-1-phenylethylamine. acs.org

Rhodium-catalyzed processes are particularly effective for the asymmetric isomerization of allylamines to generate chiral enamines, which can then be hydrolyzed to chiral aldehydes or further transformed. researchgate.netnih.gov Additionally, Rh-catalyzed asymmetric hydroamination of olefins offers a direct route to chiral amines, forming 1,2-diamines with high enantioselectivity when using chiral BIPHEP-type ligands. nih.gov

Iridium-catalyzed direct asymmetric reductive amination (DARA) is a highly efficient one-step process that combines a ketone (e.g., acetophenone) and an amine source in the presence of a chiral iridium catalyst and a reducing agent (e.g., H₂). nih.gov This method avoids the pre-formation of imines and is applicable to a wide range of substrates, including the synthesis of valuable chiral secondary amines. acs.orgnih.gov The use of sterically tunable chiral phosphoramidite (B1245037) ligands with an iridium precursor can lead to excellent yields and enantioselectivities. nih.gov Synergistic catalysis, combining an iridium complex with an amine catalyst, has also been employed for asymmetric cycloadditions to produce complex chiral heterocycles. nih.gov

Metal CatalystLigand TypeReactionSubstrate ExampleEnantiomeric Excess (ee)Reference
Rhodium(I)Chiral BINAPAsymmetric IsomerizationAllylamine>95% researchgate.netnih.gov
RhodiumMeO-BIPHEPHydroaminationAllylamineUp to 97% nih.gov
IridiumChiral PhosphoramiditeReductive AminationAromatic KetonesExcellent nih.gov
IridiumChiral BisaminophosphineHydrogenationEnamides>99% acs.org

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral compounds. For the synthesis of this compound, the key step is obtaining the enantiopure (1R)-1-phenylethylamine, which is often achieved through the enzymatic kinetic resolution of the corresponding racemate.

Lipases are a class of enzymes that are exceptionally effective for this purpose. nih.gov In a typical kinetic resolution, racemic 1-phenylethylamine is reacted with an acyl donor (an ester) in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the S-enantiomer) much faster than the other, leaving the unreacted R-enantiomer in high optical purity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are particularly effective for resolving racemic phenylethylamine. scialert.net The resulting acylated S-amide can then be easily separated from the unreacted (R)-amine. This method provides access to both enantiomers of the amine.

Enzyme (Lipase)Acyl DonorSolventResultReference
Candida antarctica B (L2)Ethoxy ethyl acetate (B1210297)-Enantiopure R-amide produced scialert.net
Pseudomonas cepacia (PS-C, PS-D)Ethoxy ethyl acetate-Improved kinetic resolution scialert.net
Candida cylindracea (L-1)Ethyl acetateEthyl acetateR-amide is major enantiomer scialert.net
Novozym 435Vinyl acetaten-HeptaneResolution of alcohol precursors nih.gov

This biocatalytic approach is valued for its mild reaction conditions, high enantioselectivity, and compliance with green chemistry principles.

Asymmetric Catalysis in this compound Synthesis

Novel Synthetic Routes and Strategies for this compound Analogs

The generation of analogs of N-[-(1R)-1-phenylethyl]pent-4-enamide hinges on methodologies that allow for the controlled modification of the pent-4-enoyl portion of the molecule. Key strategies include diastereoselective conjugate additions to introduce substituents, stereoselective alkylations of the corresponding saturated amide, and intramolecular cyclization reactions to form heterocyclic structures. These approaches capitalize on the chiral environment provided by the (1R)-1-phenylethyl group to induce asymmetry in the newly formed stereocenters.

A prominent strategy for the synthesis of β-substituted amide analogs involves the diastereoselective conjugate addition of nucleophiles to α,β-unsaturated amides. nih.gov In a representative example of this approach, various organocuprates can be added to N,N-bis[(R)-α-phenylethyl]prop-2-enamide, a close structural analog of the target compound's unsaturated precursor. This method demonstrates high diastereoselectivity in the formation of the new carbon-carbon bond at the β-position. nih.gov The reaction proceeds through a chelated intermediate, where the chiral auxiliaries effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face.

Table 1: Diastereoselective Conjugate Addition to a Chiral α,β-Unsaturated Amide nih.gov
NucleophileProductDiastereomeric RatioYield (%)
(CH₃)₂CuLiN,N-Bis[(R)-α-phenylethyl]-3-methylpropanamide95:585
(CH₃CH₂)₂CuLiN,N-Bis[(R)-α-phenylethyl]-3-ethylpropanamide96:482
(n-C₄H₉)₂CuLiN,N-Bis[(R)-α-phenylethyl]-3-butylpropanamide97:388
(Ph)₂CuLiN,N-Bis[(R)-α-phenylethyl]-3-phenylpropanamide98:290

Another powerful technique for introducing substituents is the diastereoselective alkylation of chiral imide enolates. york.ac.uk While this method is typically applied to saturated amides, it provides a robust route to α-substituted analogs. For instance, the enolate of an N-acyl oxazolidone, derived from a chiral amino alcohol, can be alkylated with high diastereoselectivity. This strategy could be adapted to the saturated analog, N-[-(1R)-1-phenylethyl]pentanamide, to generate derivatives with substituents at the α-position to the carbonyl group.

Intramolecular cyclization reactions of N-alkenyl amides offer a direct pathway to cyclic analogs, such as chiral piperidines and lactams, which are prevalent motifs in bioactive molecules. nih.gov For example, the radical-mediated cyclization of acyclic amines can lead to the formation of chiral piperidines. nsf.gov A rhodium-catalyzed C-H activation approach also enables the synthesis of δ-lactams from acrylamide (B121943) derivatives and unactivated alkenes with good yield and stereoselectivity. nih.gov These methodologies could be applied to derivatives of N-[-(1R)-1-phenylethyl]pent-4-enamide to construct various heterocyclic analogs. The stereochemical outcome of the cyclization is often controlled by the existing stereocenter of the chiral auxiliary.

Table 2: Synthesis of Chiral Piperidines via Nitroalkene/Amine/Enone (NAE) Condensation Reaction researchgate.net
Chiral AmineNitroalkeneEnoneProduct Yield (%)Diastereomeric Ratio
(R)-1-PhenylethylamineNitrostyreneMethyl vinyl ketone754:1
(S)-1-PhenylethylamineNitrostyreneMethyl vinyl ketone784:1
(R)-1-(Naphthalen-1-yl)ethanamineNitrostyreneMethyl vinyl ketone826:1

Furthermore, the development of chemo-enzymatic methods provides a sustainable and highly selective approach to chiral piperidines. By combining a chemical reduction of pyridiniums with a biocatalytic cascade, activated pyridines can be asymmetrically dearomatized to yield stereo-defined piperidine (B6355638) derivatives. nih.gov

The synthesis of β-amino acid derivatives, which can be seen as analogs of the opened form of a β-lactam, can be achieved through the 1,4-addition of an amine to a conjugated amide. For instance, the addition of α-phenylethylamine to N,N-bis[(R)-α-phenylethyl]prop-2-enamide, followed by diastereoselective alkylation, provides a pathway to α-substituted-β-amino acids. nih.gov

These advanced synthetic methodologies, particularly those leveraging the directing effect of the (1R)-1-phenylethyl chiral auxiliary, open up a vast chemical space for the creation of novel and structurally diverse analogs of N-[-(1R)-1-phenylethyl]pent-4-enamide. The ability to control stereochemistry during carbon-carbon and carbon-heteroatom bond formation is critical for the development of new chemical entities with potential applications in various fields of science.

Olefin Functionalization Reactions of the Pent-4-enamide (B1609871) Moiety

The terminal double bond in this compound is the primary site of reactivity for a range of olefin functionalization reactions. These transformations can be broadly categorized into intramolecular cyclizations, leading to the formation of new heterocyclic rings, and hydrofunctionalization reactions, which involve the addition of hydrogen and a functional group across the double bond.

Intramolecular Cyclization Reactions

The strategic placement of the amide nitrogen in relation to the terminal alkene facilitates a variety of intramolecular cyclization reactions, providing access to valuable nitrogen-containing heterocyclic structures. The inherent chirality of the N-substituent can significantly influence the stereochemical outcome of these cyclizations.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, and unsaturated amides are viable substrates for this transformation, leading to the formation of unsaturated lactams. While specific studies on the RCM of this compound are not extensively documented in publicly available literature, the principles of diastereoselective RCM using chiral auxiliaries are well-established. In such reactions, a chiral auxiliary attached to the nitrogen atom can direct the approach of the metathesis catalyst, leading to the preferential formation of one diastereomer of the cyclic product. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts.

The success and diastereoselectivity of the RCM of similar N-alkenylamides are influenced by factors such as the nature of the catalyst, reaction temperature, and solvent. The chiral environment provided by the (1R)-1-phenylethyl group is expected to create a facial bias for the coordination of the ruthenium catalyst to the double bond, thereby influencing the stereochemistry of the newly formed double bond within the resulting lactam ring.

Table 1: Hypothetical Diastereoselective Ring-Closing Metathesis of an N-Alkenylamide with a Chiral Auxiliary (Note: This table is illustrative, based on general principles of diastereoselective RCM, as specific data for this compound is not readily available.)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio (d.r.)
1Grubbs II (5)Dichloromethane40121-((R)-1-phenylethyl)-5,6-dihydropyridin-2(1H)-one8570:30
2Hoveyda-Grubbs II (5)Toluene8081-((R)-1-phenylethyl)-5,6-dihydropyridin-2(1H)-one9285:15

Intramolecular hydroamination involves the addition of the N-H bond of an amine across a carbon-carbon double bond within the same molecule. For a secondary amide like this compound, this reaction would require prior transformation or activation, as the amide N-H bond is generally unreactive under typical hydroamination conditions. However, the analogous reaction with the corresponding amine, N-((1R)-1-phenylethyl)pent-4-en-1-amine, provides a valuable route to substituted piperidines.

Catalyzed by a variety of metals, including lanthanides, titanium, and zirconium, these cyclizations can proceed with high diastereoselectivity when a chiral center is present in the substrate. The (1R)-1-phenylethyl group can effectively control the stereochemistry of the newly formed stereocenter at the C2 position of the piperidine ring. The reaction mechanism typically involves the formation of a metal-amido complex, followed by migratory insertion of the alkene into the metal-nitrogen bond.

Table 2: Lanthanocene-Catalyzed Diastereoselective Intramolecular Hydroamination of a Chiral Aminoalkene (Note: This table is based on a representative example of a similar chiral aminoalkene, as specific data for the amine precursor of this compound is not available.)

EntryCatalystProductYield (%)Diastereomeric Ratio (cis:trans)
1Cp'₂SmCH(TMS)₂(2S,6R)-2-methyl-6-phenylpiperidine95>98:2
2(S,S)-Me₂Si(Ind)₂SmCH(TMS)₂(2S,6R)-2-methyl-6-phenylpiperidine9015:85

The intramolecular Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction. In an "aza-Heck" variant, a nitrogen nucleophile attacks the palladium-activated alkene. For a substrate like this compound, this would typically involve the amide nitrogen acting as the nucleophile. The reaction can be used to construct nitrogen heterocycles, and the presence of the chiral auxiliary can induce asymmetry in the product.

While the terminal alkene in the title compound is monosubstituted, related reactions on trisubstituted alkenes demonstrate the power of this methodology. The diastereoselectivity of the cyclization is often controlled by the facial bias imposed by the existing stereocenter during the migratory insertion step of the catalytic cycle. This leads to the formation of a new stereocenter with a predictable configuration relative to the chiral auxiliary.

The terminal double bond of this compound can undergo cyclopropanation to form a cyclopropyl (B3062369) ring. The stereochemical outcome of this reaction can be influenced by the chiral (1R)-1-phenylethyl group, leading to a diastereoselective transformation. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation. nih.govorganicreactions.orgnih.gov

In the context of a chiral substrate, the pre-existing stereocenter can direct the approach of the cyclopropanating agent to one face of the double bond over the other. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis. The amide carbonyl group can also play a role in directing the reaction through chelation with the zinc reagent.

Table 3: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Unsaturated Amide (Note: This table is illustrative, based on general principles of diastereoselective cyclopropanation of chiral enamides, as specific data for this compound is not readily available.)

EntryReagentSolventTemperature (°C)ProductDiastereomeric Ratio
1Zn-Cu, CH₂I₂Diethyl ether25N-((R)-1-phenylethyl)-2-(cyclopropylmethyl)acetamide75:25
2Et₂Zn, CH₂I₂Dichloromethane0N-((R)-1-phenylethyl)-2-(cyclopropylmethyl)acetamide88:12

Hydrofunctionalization Reactions of Carbon-Carbon Double Bonds

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the pent-4-enamide moiety. The regioselectivity of these reactions, leading to either the Markovnikov or anti-Markovnikov product, is a key consideration.

For the terminal alkene in this compound, Markovnikov addition of H-X would result in the functional group (X) being attached to the C4 carbon, while anti-Markovnikov addition would place X at the terminal C5 position. The choice of reagents and reaction conditions dictates the regiochemical outcome.

For instance, hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of an alkene, which would convert the terminal double bond into a primary alcohol. Conversely, oxymercuration-demercuration would lead to the Markovnikov hydration product, a secondary alcohol. chemistrysteps.comwikipedia.org The chiral center in the molecule could potentially influence the stereochemistry of the newly formed hydroxyl-bearing carbon in the case of the Markovnikov addition, leading to a mixture of diastereomers.

Table 4: Regioselective Hydrofunctionalization of a Terminal Alkene (Note: This table illustrates the expected products from standard hydrofunctionalization reactions applied to the pent-4-enamide moiety.)

ReactionReagentsExpected Major ProductRegioselectivity
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHN-((R)-1-phenylethyl)-5-hydroxypentanamideAnti-Markovnikov
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O; 2. NaBH₄N-((R)-1-phenylethyl)-4-hydroxypentanamideMarkovnikov

Exploration of Chemical Transformations and Reactivity of this compound

The reactivity of this compound is primarily centered around its terminal alkene functionality. This moiety serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The presence of the chiral (1R)-1-phenylethyl amide group can also influence the stereochemical outcome of these reactions, making it a valuable substrate in asymmetric synthesis. This article explores several key chemical transformations and reactivity patterns of this compound, focusing on hydroelementation and alkene difunctionalization strategies.

2 Hydroelementation Reactions

Hydroelementation reactions involve the addition of an E-H bond (where E is an element other than carbon) across the double bond of the terminal alkene. These reactions are fundamental in organic synthesis for introducing a range of functionalities.

Asymmetric hydroamination, the addition of an N-H bond across the alkene, is a highly atom-economical method for synthesizing chiral amines. The reaction can proceed with either Markovnikov selectivity, where the nitrogen atom adds to the more substituted carbon of the double bond, or anti-Markovnikov selectivity, where it adds to the less substituted carbon.

While specific studies on the asymmetric hydroamination of this compound are not extensively documented, the general principles of these reactions can be applied. For terminal alkenes, anti-Markovnikov hydroamination is often favored under radical or certain transition-metal-catalyzed conditions. For instance, photocatalytic methods using an iridium catalyst and a thiol hydrogen atom donor have been shown to effect the anti-Markovnikov hydroamination of unactivated olefins with primary alkyl amines. These reactions proceed through aminium radical cation intermediates.

Recent advances have also demonstrated NiH-catalyzed hydroamidation of unactivated alkenes. Ligand-controlled strategies can direct the regioselectivity of the addition, providing either the Markovnikov or anti-Markovnikov product. In the context of this compound, the amide functionality itself could potentially act as a directing group to influence the regiochemical and stereochemical outcome of the hydroamination.

Table 1: Representative Examples of NiH-Catalyzed Regioselective Hydroamidation of Alkenyl Amides (Data from analogous systems)

EntryAlkene SubstrateAmine SourceCatalyst/LigandProduct (Selectivity)Yield (%)
1N-allyl-benzamideBenzamide (B126)Ni(cod)2 / L1Markovnikov85
2N-pent-4-enoyl-oxazolidinoneSulfonamideNiBr2·diglyme / L2anti-Markovnikov92
31-octeneAniline[Ni(allyl)Cl]2 / L3anti-Markovnikov78

Note: L1, L2, and L3 represent different phosphine or N-heterocyclic carbene ligands. The data is illustrative of the general transformation.

Hydroboration is a powerful and versatile reaction that involves the addition of a boron-hydrogen bond across the alkene. The reaction typically proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity. For this compound, treatment with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH3·THF) would result in the formation of an organoborane intermediate where the boron atom is attached to the terminal carbon.

This organoborane is rarely isolated and can be readily transformed into a variety of other functional groups. The most common subsequent transformation is oxidation with hydrogen peroxide and a base (e.g., NaOH) to yield the corresponding primary alcohol, N-[(1R)-1-phenylethyl]-5-hydroxypentanamide. The stereochemistry of the chiral center in the phenylethyl group would remain unaffected during this sequence.

Other transformations of the organoborane intermediate include:

Amination: Reaction with hydroxylamine-O-sulfonic acid to produce the corresponding primary amine.

Halogenation: Treatment with bromine or iodine and a base to introduce a terminal halogen.

Table 2: Expected Products from Hydroboration and Subsequent Transformations of this compound

Reagent 1Reagent 2Expected Product
BH3·THFH2O2, NaOHN-[(1R)-1-phenylethyl]-5-hydroxypentanamide
BH3·THFNH2OSO3HN-[(1R)-1-phenylethyl]-5-aminopentanamide
BH3·THFBr2, NaOH5-bromo-N-[(1R)-1-phenylethyl]pentanamide
BH3·THFCH3COOHN-[(1R)-1-phenylethyl]pentanamide

Hydrosilylation involves the addition of a silicon-hydrogen bond across the double bond, leading to the formation of an organosilane. This reaction is typically catalyzed by transition metals, most commonly platinum complexes like Karstedt's catalyst. For this compound, hydrosilylation would be expected to yield the anti-Markovnikov addition product, where the silyl (B83357) group attaches to the terminal carbon.

The presence of the amide functionality is generally well-tolerated by common hydrosilylation catalysts. The resulting organosilane can be a stable final product or can be used as an intermediate for further transformations. For example, the carbon-silicon bond can be oxidatively cleaved to an alcohol (Tamao-Fleming oxidation), providing an alternative to hydroboration-oxidation. Asymmetric hydrosilylation using chiral catalysts can also be employed to introduce a new stereocenter, though the influence of the existing chiral center on the substrate would need to be considered.

Beyond hydroamination, hydroboration, and hydrosilylation, other hydroelementation reactions can be applied to the terminal alkene of this compound.

Hydrostannylation: This reaction involves the addition of a tin-hydride bond (e.g., from tributyltin hydride, Bu3SnH) and can be initiated by radicals or catalyzed by transition metals. The regioselectivity can be controlled by the reaction conditions, but often favors the terminal stannane. The resulting organostannanes are highly valuable intermediates for Stille cross-coupling reactions.

Hydrophosphinylation: The addition of an H-P bond from a phosphine, phosphine oxide, or phosphonate (B1237965) across the double bond can be achieved, typically under radical conditions or with metal catalysis. This introduces a phosphorus-containing moiety into the molecule, which is of interest in medicinal chemistry and materials science.

Exploration of Chemical Transformations and Reactivity of N 1r 1 Phenylethyl Pent 4 Enamide

3 Alkene Difunctionalization Strategies

Alkene difunctionalization involves the addition of two different functional groups across the double bond in a single operation. These reactions are highly efficient for rapidly increasing molecular complexity.

Aminoacetoxylation is a process where a nitrogen-containing group and an acetoxy group are added across the alkene. While intermolecular versions exist, intramolecular aminoacetoxylation is a powerful method for the synthesis of nitrogen-containing heterocycles. For a substrate like N-[(1R)-1-phenylethyl]pent-4-enamide, an intramolecular reaction would not be possible without a suitably positioned nucleophilic nitrogen.

However, an intermolecular aminoacetoxylation could be envisioned. For example, palladium-catalyzed reactions in the presence of an external nitrogen source and an acetate (B1210297) source (often from the oxidant, such as (diacetoxyiodo)benzene) could lead to the formation of a 1,2-aminoacetoxy adduct. The regioselectivity of such a reaction would be a key challenge to control.

Oxidative diamination introduces two nitrogen-containing groups across the double bond. Similar to aminoacetoxylation, this can be an intra- or intermolecular process. For this compound, an intermolecular reaction would be required.

Catalytic methods for the oxidative diamination of terminal alkenes have been developed, often using transition metal catalysts and a nitrogen source that also acts as an oxidant, or in the presence of an external oxidant. The reaction would be expected to produce a 1,2-diaminated product. The nature of the nitrogen source and the catalyst system would be crucial in determining the efficiency and selectivity of the transformation. The inherent chirality of the substrate could potentially be leveraged to achieve diastereoselective diamination.

Electrophilic Additions to the Alkene

The electron-rich double bond of the pent-4-enamide (B1609871) moiety readily undergoes electrophilic addition reactions.

The bromination of the terminal olefin in this compound is a classic example of electrophilic addition. The reaction proceeds by the approach of the bromine molecule (Br₂) to the π-bond of the alkene. ucalgary.camasterorganicchemistry.com The electron density of the double bond induces a dipole in the Br-Br bond, making one bromine atom electrophilic (δ+) and the other nucleophilic (δ-). nih.gov

The electrophilic bromine atom is attacked by the alkene's π-electrons, leading to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. nih.govucalgary.ca This intermediate is then attacked by the bromide ion (Br⁻) from the side opposite to the bromonium ion bridge. nih.govucalgary.ca This anti-addition results in the formation of a vicinal dibromide, specifically N-[(1R)-1-phenylethyl]-4,5-dibromopentanamide. The reaction is typically rapid and occurs at room temperature, and the disappearance of the characteristic red-brown color of bromine serves as a qualitative test for the presence of the carbon-carbon double bond. masterorganicchemistry.com

Table 2: Mechanism of Alkene Bromination

StepDescriptionIntermediate/Product
1. Polarization The alkene's π-bond induces a dipole in the approaching Br₂ molecule. nih.govAlkene and polarized Br₂
2. Formation of Bromonium Ion The alkene attacks the electrophilic bromine atom, displacing a bromide ion and forming a cyclic bromonium ion. ucalgary.caCyclic bromonium ion and Br⁻
3. Nucleophilic Attack The bromide ion attacks one of the carbons of the bromonium ion in an anti-fashion. nih.govVicinal dibromide

Amide Reactivity and Transformations

The amide functionality in this compound can also participate in a range of chemical reactions.

The aza-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that is analogous to the Claisen rearrangement of allyl vinyl ethers. organic-chemistry.orgwikipedia.org For N-alkenyl amides, this rearrangement can be facilitated by converting the amide into a more reactive species, such as an imidate. The Overman rearrangement is a well-known example where allylic alcohols react with trichloroacetonitrile (B146778) to form an allylic trichloroacetimidate, which then rearranges to an allylic trichloroacetamide (B1219227) upon heating. libretexts.org

In the context of a substrate like N-[(1S)-1-phenethyl]-2,3-dimethyl-4-pentenamide, the rearrangement would involve the concerted migration of the N-phenethyl group and the breaking and forming of carbon-carbon and carbon-nitrogen bonds. The reaction proceeds through a chair-like six-membered transition state to afford a γ,δ-unsaturated amide with the atoms rearranged. organic-chemistry.org The stereochemical information from the chiral phenethyl group can be transferred to the newly formed stereocenter in the product. These rearrangements can be catalyzed by Lewis acids or transition metals to proceed under milder conditions. researchgate.net

The amide group of this compound can be reduced to the corresponding amine, N-[(1R)-1-phenylethyl]pent-4-en-1-amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. ucalgary.camasterorganicchemistry.com Less reactive reducing agents like sodium borohydride (B1222165) are generally ineffective for amide reduction. ucalgary.ca

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the amide. ucalgary.ca This forms a tetrahedral intermediate. The oxygen atom of this intermediate coordinates to the aluminum species, making it a good leaving group. The intermediate then collapses, eliminating the oxygen and forming a highly reactive iminium ion. ucalgary.ca A second hydride ion from LiAlH₄ then rapidly adds to the iminium carbon, yielding the final amine product after an aqueous workup to neutralize the reaction mixture. ucalgary.camasterorganicchemistry.com

Table 3: Steps in the LiAlH₄ Reduction of an Amide

StepDescriptionIntermediate
1. First Hydride Addition A hydride ion attacks the amide carbonyl carbon. ucalgary.caTetrahedral alkoxide intermediate
2. Leaving Group Formation & Elimination The oxygen coordinates to aluminum, and is subsequently eliminated.Iminium ion
3. Second Hydride Addition A second hydride ion attacks the iminium carbon. ucalgary.caAmine
4. Workup Aqueous acid is added to neutralize the reaction mixture and protonate the amine.Final amine product

N-acyliminium ions are highly reactive electrophilic intermediates that can be generated from amides. researchgate.net These ions are powerful tools for constructing new carbon-carbon bonds, particularly in the synthesis of nitrogen-containing heterocyclic compounds. arkat-usa.org For a substrate like this compound, an N-acyliminium ion can be formed by treating a precursor, such as an α-hydroxy or α-alkoxy lactam (derived from the amide), with a Lewis or protic acid. arkat-usa.org

Once generated, the N-acyliminium ion is a potent electrophile. The terminal alkene in the pent-4-enamide side chain can act as an internal nucleophile, attacking the electrophilic iminium carbon in an intramolecular cyclization. arkat-usa.org This type of cationic π-cyclization can lead to the formation of various heterocyclic ring systems, such as indolizidine or quinolizidine (B1214090) alkaloids, depending on the structure of the starting material and the reaction conditions. arkat-usa.orgmiami.edu The stereochemistry of the cyclization can often be controlled by the existing chiral center in the N-phenylethyl group.

Reactivity Modulations by the Chiral (1R)-1-Phenylethyl Substituent

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research data on the chemical transformations and reactivity of this compound. While the (1R)-1-phenylethylamine group is a well-established and widely utilized chiral auxiliary in asymmetric synthesis, its specific influence on the reactivity of the pent-4-enamide scaffold has not been detailed in available research.

The function of a chiral auxiliary, such as the (1R)-1-phenylethyl group, is to induce stereoselectivity in chemical reactions by creating a chiral environment around the reactive center. This is typically achieved through steric hindrance, where the bulky substituent physically blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered face. Additionally, electronic effects and the potential for chelation can also play a significant role in directing the stereochemical outcome of a reaction.

In the context of this compound, it is plausible to hypothesize how the chiral substituent would modulate its reactivity in various transformations. For instance, in reactions involving the terminal double bond, such as cyclization or addition reactions, the (1R)-1-phenylethyl group would be expected to control the formation of new stereocenters. The phenyl group, being the largest substituent on the chiral auxiliary, would likely dictate the facial selectivity of such reactions.

However, without specific experimental data, any discussion on the reactivity modulations remains speculative. Detailed research findings, including reaction outcomes, yields, and diastereomeric ratios, are necessary to provide a scientifically accurate account. Unfortunately, such data for this compound is not present in the currently accessible body of scientific literature. Therefore, the creation of data tables and a detailed analysis of its reactivity, as requested, cannot be fulfilled at this time.

Stereochemical Control and Mechanistic Investigations in N 1r 1 Phenylethyl Pent 4 Enamide Chemistry

Diastereoselective and Enantioselective Control Mechanisms

Achieving high levels of stereocontrol in chemical reactions involving N-[(1R)-1-phenylethyl]pent-4-enamide relies on leveraging both internal and external sources of chirality. The interplay between the chiral auxiliary and the catalytic system is crucial for directing the formation of specific stereoisomers.

The (1R)-1-phenylethyl group, derived from the readily available and inexpensive 1-phenylethylamine (B125046), is a classic and effective chiral auxiliary in asymmetric synthesis. nih.govnih.govwikipedia.org Its function is to transfer its own stereochemical information to a new stereocenter being formed elsewhere in the molecule—a process known as asymmetric induction.

In this compound, the auxiliary's primary role is to control the facial selectivity of reactions at the terminal alkene. The steric bulk of the phenyl group and the methyl group attached to the stereocenter creates a biased steric environment. For a reagent or catalyst to approach the pent-4-enamide (B1609871) moiety, it must do so from the less sterically hindered face. The phenyl group, being the largest substituent, typically orients itself to minimize steric interactions with the rest of the molecule, effectively blocking one face of the reactive alkene. Consequently, electrophiles or metal catalysts are directed to the opposite, more accessible face, leading to the preferential formation of one diastereomer. This principle is fundamental to substrate-controlled diastereoselective reactions. researchgate.net The reliability and predictability of this stereochemical control have made auxiliaries like the (1R)-1-phenylethyl group indispensable tools in the synthesis of enantiomerically pure compounds. nih.gov

While the chiral auxiliary provides a foundational level of stereocontrol, external chiral ligands coordinated to a metal catalyst can offer higher levels of selectivity and even override the inherent preference of the auxiliary. This dual approach, known as double stereodifferentiation, allows for fine-tuning of the reaction outcome. The design of chiral ligands is a cornerstone of asymmetric catalysis. nih.govresearchgate.net

For reactions involving the pent-4-enamide's terminal double bond, transition metal catalysts (e.g., based on palladium, rhodium, or copper) are often employed. The stereochemical outcome is then dictated by the chiral "pocket" created by the ligand around the metal center. Ligands are typically organic molecules that bind to the metal, and their structure can be systematically modified to optimize selectivity.

Key aspects of ligand design and catalyst optimization include:

Symmetry: C2-symmetric ligands, where the molecule has a twofold axis of rotation, have historically been very successful as they reduce the number of possible competing diastereomeric transition states. researchgate.net

Bite Angle: For bidentate ligands (ligands that bind to the metal at two points), the angle between the two coordinating atoms influences the geometry and reactivity of the catalyst.

Steric and Electronic Properties: Bulky substituents on the ligand can enhance facial discrimination of the substrate, while tuning the electron-donating or -withdrawing properties can affect the catalyst's activity and stability. Nonsymmetrical ligands with different electronic properties (e.g., P,N-ligands) have also proven highly effective. nih.gov

Optimization is an empirical process, often involving the screening of various ligands and reaction conditions such as solvent, temperature, and pressure. acs.orgfigshare.com Data-driven approaches are increasingly being used to accelerate this process by identifying structure-activity relationships. scispace.comchemrxiv.org

Table 1: Influence of Ligand and Catalyst on Stereoselectivity in a Hypothetical Asymmetric Hydrogenation
EntryMetal CatalystChiral LigandDiastereomeric Ratio (d.r.)Enantiomeric Excess (% ee)
1Rh(I)(R,R)-DiPAMP95:598
2Rh(I)(S,S)-Chiraphos85:1592
3Ru(II)(R)-BINAP98:299
4Ir(I)(R,S)-Josiphos92:895

Mechanistic Elucidation of Stereoselective Transformations

Understanding the reaction mechanism is critical for rational catalyst design and for predicting the stereochemical outcome. For this compound, mechanistic studies focus on how the catalyst interacts with the terminal alkene and how the chiral auxiliary influences the key bond-forming steps.

Palladium is a versatile catalyst for a wide range of alkene functionalization reactions. escholarship.org A common palladium-catalyzed process is the Wacker-type reaction or related nucleopalladation processes. nih.gov

The general mechanism proceeds through several key steps:

Coordination: The palladium(II) catalyst coordinates to the terminal double bond of the pent-4-enamide.

Nucleopalladation: A nucleophile attacks the coordinated alkene. In an intramolecular reaction, the amide oxygen or nitrogen could potentially act as the nucleophile, leading to cyclization. The stereochemistry of this step is crucial and is influenced by both the chiral auxiliary and any ligands on the palladium. nih.gov The attack typically occurs in an anti-fashion relative to the palladium, though syn-aminopalladation pathways are also known. nih.gov

β-Hydride Elimination/Reductive Elimination: Following nucleopalladation, the resulting palladium-alkyl intermediate can undergo various transformations. β-hydride elimination can lead to isomerization of the double bond, while reductive elimination can form new C-C or C-heteroatom bonds. escholarship.org

The (1R)-1-phenylethyl auxiliary directs the initial coordination of the palladium catalyst to one face of the alkene, thereby setting the stereochemistry for the subsequent nucleophilic attack and determining the configuration of the final product. nih.gov Computational studies can help elucidate the complex interplay of steric and electronic factors that govern these pathways. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are widely used for conjugate additions and radical-mediated reactions. nih.govrsc.org For the pent-4-enamide substrate, a copper-catalyzed reaction could involve the formation of an organocopper intermediate or the generation of a radical that adds to the alkene. researchgate.net In copper-hydride catalyzed reactions, for example, a chiral ligand on the copper center would control the facial selectivity of the hydride addition across the double bond. The mechanism often involves interaction between the catalyst and the substrate, where non-covalent interactions can play a significant role in achieving high stereoselectivity. rsc.orgacs.org

Rhodium-Catalyzed Reactions: Rhodium is particularly renowned for its application in asymmetric hydrogenation and hydroformylation of alkenes. acs.orgnih.gov In the case of this compound, a chiral rhodium catalyst could hydrogenate the terminal alkene to create a new stereocenter. The mechanism of rhodium-catalyzed hydrogenation is well-studied and typically involves the oxidative addition of hydrogen to the rhodium center, coordination of the alkene, migratory insertion of the alkene into a rhodium-hydride bond, and finally, reductive elimination to give the alkane product and regenerate the catalyst. acs.org The stereoselectivity is determined during the migratory insertion step, where the chiral ligands on the rhodium force the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. nih.govresearchgate.net

To gain a deeper understanding of how stereoselectivity arises, chemists use computational methods, such as Density Functional Theory (DFT), to model the transition states of the key stereodetermining steps. acs.orgfigshare.comresearchgate.net The transition state is the highest energy point along the reaction coordinate, and the difference in energy between the two diastereomeric transition states leading to the two possible stereoisomers determines the selectivity of the reaction.

For reactions involving this compound, transition state models would incorporate the chiral auxiliary, the reacting portion of the molecule, the catalyst, its ligands, and any relevant solvent molecules. These models can:

Rationalize Observed Selectivity: By calculating the energies of the competing transition states, researchers can confirm that the predicted lowest-energy pathway corresponds to the major product observed experimentally. nih.gov

Identify Key Interactions: Modeling can pinpoint the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, CH-π interactions) between the chiral auxiliary, the ligand, and the substrate that are responsible for stabilizing one transition state over the other. acs.orgnih.gov

Predict Outcomes and Guide Catalyst Design: By understanding the origin of selectivity, new catalysts and ligands can be designed in silico to enhance these favorable interactions and achieve even higher levels of stereocontrol before attempting the synthesis in the lab. acs.org

For example, a model for an aldol (B89426) reaction using a chiral auxiliary would analyze the chair-like transition state, identifying that steric hindrance from the auxiliary's substituent (like the phenyl group) forces the incoming electrophile to approach from the less hindered face, thus explaining the high diastereoselectivity. acs.orgfigshare.com

Advanced Characterization and Spectroscopic Analysis of N 1r 1 Phenylethyl Pent 4 Enamide and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of N-[(1R)-1-phenylethyl]pent-4-enamide. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to map the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals that can be assigned to the distinct protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The methine proton of the chiral center (-CH(CH₃)Ph) is expected to resonate as a quintet around δ 5.15 ppm, with its multiplicity arising from coupling to both the adjacent methyl and N-H protons. The methyl protons of the phenylethyl group give rise to a doublet at approximately δ 1.50 ppm. The vinyl protons of the pentenamide moiety show characteristic signals in the olefinic region, with the terminal protons appearing as multiplets around δ 5.00-5.10 ppm and the internal vinyl proton as a multiplet around δ 5.80 ppm. The allylic and amide-adjacent methylene protons resonate as multiplets in the δ 2.20-2.40 ppm region. The amide proton (N-H) typically appears as a broad singlet or a doublet around δ 6.00 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the amide functional group is characteristically found downfield, typically in the range of δ 170-175 ppm. The aromatic carbons of the phenyl ring resonate between δ 125-145 ppm. The chiral methine carbon and the adjacent methyl carbon of the phenylethyl group are expected at approximately δ 49 ppm and δ 22 ppm, respectively. The sp² hybridized carbons of the double bond in the pentenoyl group appear around δ 115 ppm and δ 137 ppm. The methylene carbons of the pentenoyl chain are found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H 7.20-7.40 (m) 125-145
-CH(CH₃)Ph 5.15 (quintet) ~49
-CH(CH ₃)Ph 1.50 (d) ~22
N-H ~6.00 (br s or d) -
C=O - 170-175
=CH₂ 5.00-5.10 (m) ~115
-CH= 5.80 (m) ~137
-CH₂-CH= 2.30-2.40 (m) -
-C(=O)-CH₂- 2.20-2.30 (m) -

Note: These are predicted values and may vary based on solvent and experimental conditions.

For the intermediate (1R)-1-phenylethylamine , the aromatic protons appear in the range of δ 7.2-7.4 ppm. The methine proton resonates around δ 4.1 ppm as a quartet, and the methyl protons give a doublet at approximately δ 1.4 ppm. The amine protons typically show a broad singlet around δ 1.5 ppm. In the ¹³C NMR spectrum, the aromatic carbons are observed between δ 125-146 ppm, the methine carbon at approximately δ 51 ppm, and the methyl carbon around δ 26 ppm.

The other intermediate, pent-4-enoyl chloride , displays characteristic signals for the vinyl group in its ¹H NMR spectrum, with the terminal protons at δ 5.1-5.2 ppm and the internal proton at δ 5.8-5.9 ppm. The methylene protons adjacent to the carbonyl and the double bond appear as multiplets around δ 3.0 ppm and δ 2.5 ppm, respectively. In the ¹³C NMR spectrum, the carbonyl carbon is highly deshielded, appearing around δ 173 ppm. The vinyl carbons are found at approximately δ 116 ppm and δ 136 ppm, with the methylene carbons resonating at lower chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal scalar coupling between adjacent protons. Cross-peaks would be expected between the methine proton of the chiral center and both the methyl protons and the N-H proton, confirming their proximity. Similarly, correlations would be observed between the vinyl protons and the adjacent allylic methylene protons, as well as between the two methylene groups in the pentenoyl chain, thus establishing the connectivity of the aliphatic portion of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly valuable for confirming stereochemistry. For this compound, a NOESY spectrum could show a cross-peak between the methine proton of the chiral center and the aromatic protons of the phenyl ring, indicating their spatial proximity. The spatial relationship between the protons on the phenylethyl group and the pentenamide chain can also be investigated to understand the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₃H₁₇NO), the expected exact mass would be calculated and compared to the experimentally determined value from an HRMS analysis, typically using electrospray ionization (ESI).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides involve cleavage of the amide bond. For this compound, a characteristic fragmentation would be the cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a pentenoyl cation (m/z 83) and a 1-phenylethylaminyl radical. Another prominent fragmentation pathway would involve the cleavage of the benzylic C-N bond, resulting in a stable tropylium ion (m/z 91) or a styryl cation fragment. The fragmentation of the pentenoyl chain can also lead to the loss of neutral molecules like ethylene.

Table 2: Potential Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion Notes
203 [C₁₃H₁₇NO]⁺ Molecular Ion (M⁺)
105 [C₈H₉]⁺ 1-Phenylethyl cation
91 [C₇H₇]⁺ Tropylium ion
83 [C₅H₇O]⁺ Pentenoyl cation

Note: The observed fragmentation pattern can vary depending on the ionization method used.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, alkene, and aromatic functionalities.

Amide Bands: A strong absorption band for the C=O stretching vibration (Amide I band) is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3300 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1550 cm⁻¹.

Alkene Bands: The C=C stretching vibration of the terminal double bond will likely show a medium intensity band around 1640 cm⁻¹. The =C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3070-3090 cm⁻¹). The out-of-plane =C-H bending vibrations give rise to strong bands in the 910-990 cm⁻¹ region.

Aromatic Bands: The C-H stretching vibrations of the aromatic ring appear as a group of weak to medium bands above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring are observed as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amide (N-H) Stretch ~3300
Amide (C=O) Stretch (Amide I) 1630-1680
Amide (N-H) Bend (Amide II) ~1550
Alkene (=C-H) Stretch 3070-3090
Alkene (C=C) Stretch ~1640
Aromatic (C-H) Stretch >3000
Aromatic (C=C) Ring Stretch 1450-1600

Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Ratio Determination (e.g., Chiral SFC, Capillary GC)

As this compound is a chiral compound, the determination of its enantiomeric purity is critical. Chiral chromatographic techniques are the methods of choice for separating and quantifying enantiomers.

Chiral Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a powerful technique for the separation of enantiomers due to its high efficiency, speed, and reduced solvent consumption compared to traditional HPLC. For the analysis of this compound, a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose, would be employed. The separation relies on the differential interactions between the enantiomers and the chiral selector of the CSP. The mobile phase typically consists of supercritical carbon dioxide with a polar co-solvent such as methanol or ethanol. The enantiomeric ratio can be accurately determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Capillary Gas Chromatography (GC): Chiral capillary GC is another effective method for the enantiomeric analysis of volatile or derivatized chiral compounds. While this compound may have limited volatility for direct GC analysis, it is amenable to this technique. A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, would be used. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The enantiomeric excess can be calculated from the relative peak areas in the gas chromatogram.

The selection of the appropriate chiral stationary phase and chromatographic conditions is crucial for achieving baseline separation of the enantiomers and ensuring accurate determination of the enantiomeric or diastereomeric ratios.

Computational Chemistry and Theoretical Studies on N 1r 1 Phenylethyl Pent 4 Enamide

Conformational Analysis and Energy Landscapes

Studies on structurally related N-(1-phenylethyl) amides have revealed that the rotation of the phenyl ring relative to the amide group significantly influences the molecule's conformational preferences. nih.govresearchgate.net This rotation gives rise to different stable conformations, which can impact the packing of the molecules in the crystalline state and their behavior in solution. For instance, in a related benzamide (B126) derivative, different orientations of the phenyl ring lead to conformational trimorphism, where the molecule can exist in three distinct crystalline forms. nih.govresearchgate.net This highlights the sensitivity of the molecular conformation to subtle changes in dihedral angles.

The interplay between the chiral center and the amide group leads to distinct energy minima corresponding to specific rotamers. Density Functional Theory (DFT) calculations are often employed to optimize the geometries of these conformers and to determine their relative energies. semanticscholar.orgresearchgate.net The energy landscape of N-[(1R)-1-phenylethyl]pent-4-enamide would be characterized by several low-energy states, with the energy barriers between them dictating the dynamics of conformational interconversion.

Table 1: Representative Dihedral Angles in Related N-(1-phenylethyl) Amides

Dihedral Angle Description Typical Values (°)
ω (C-C(=O)-N-C) Amide bond rotation ~180° (trans) or ~0° (cis)
φ (C(=O)-N-Cα-Cβ) Rotation around N-C(chiral) Varies, defines phenyl group orientation
ψ (N-Cα-Cβ-Cγ) Rotation of the pentenyl group Varies

Note: The specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. These calculations can map out the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. This information is crucial for understanding the feasibility of a reaction and the factors that control its rate and selectivity.

For reactions involving the pent-4-enoyl group, such as cyclization or addition reactions, computational studies can identify the key transition states and determine their activation energies. For example, in related systems, theoretical calculations have been used to study the mechanism of palladium-catalyzed reactions, providing insights into the role of the catalyst in stabilizing intermediates and lowering activation barriers.

The (1R)-1-phenylethyl chiral auxiliary is expected to play a significant role in influencing the energy of diastereomeric transition states. By calculating the energies of these transition states, it is possible to predict which reaction pathway is favored and thus the stereochemical outcome of the reaction. Methods such as DFT are commonly used to locate and characterize transition states, which are first-order saddle points on the potential energy surface.

Prediction of Regio- and Stereoselectivity

A key application of computational chemistry in the study of this compound is the prediction of regio- and stereoselectivity in its reactions. The chiral auxiliary is specifically designed to induce facial selectivity, directing incoming reagents to one face of the molecule over the other.

In reactions involving the double bond of the pent-4-enoyl moiety, such as hydroamination or cyclization, the chiral auxiliary can control the formation of new stereocenters. researchgate.netacs.org Computational modeling can be used to build models of the diastereomeric transition states leading to different stereoisomeric products. The energy difference between these transition states, even if small, can lead to a high degree of stereoselectivity.

For instance, in a hypothetical intramolecular cyclization, the chiral auxiliary would favor a transition state geometry that minimizes steric interactions between the bulky phenyl group and the reacting centers. By calculating the energies of all possible transition states, the major product can be predicted. This predictive power is invaluable in the design of stereoselective syntheses.

Table 2: Factors Influencing Predicted Selectivity

Factor Computational Approach Predicted Outcome
Steric Hindrance Molecular mechanics or DFT Favors less sterically congested transition states
Electronic Effects DFT, analysis of molecular orbitals Identifies favorable electronic interactions

Molecular Modeling of Chiral Auxiliary Interactions

Molecular modeling provides a detailed picture of the non-covalent interactions through which the (1R)-1-phenylethyl chiral auxiliary exerts its stereochemical control. These interactions, though weak, collectively create a chiral environment that differentiates between diastereomeric transition states.

The phenyl group of the auxiliary can engage in various non-covalent interactions, including steric repulsion and stabilizing CH/π interactions. The conformation of the amide linkage and the orientation of the phenyl group are critical in determining the shape of the chiral pocket around the reactive site. Computational studies on related chiral amides have shown that the auxiliary can force the reacting moiety into a specific conformation, thereby exposing one face to attack. nih.gov

By analyzing the calculated structures of transition states, it is possible to visualize and quantify these interactions. For example, the distances between specific atoms can reveal the extent of steric clash, and the orientation of the phenyl ring relative to other parts of the molecule can indicate the presence of stabilizing aromatic interactions. This detailed understanding of the chiral auxiliary's mode of action is essential for the rational design of new and more effective chiral auxiliaries. mdpi.com

Synthetic Utility and Applications in Complex Organic Molecule Synthesis

N-[(1R)-1-phenylethyl]pent-4-enamide as a Chiral Building Block

The efficacy of this compound as a chiral building block stems from the established ability of the (R)-1-phenylethylamine group to act as a potent chiral auxiliary. researchgate.netresearchgate.net This chiral moiety exerts steric and electronic influence on the molecule, enabling the control of stereochemistry in a variety of chemical transformations. The phenylethyl group can effectively shield one face of the enamide system or a reactive intermediate derived from it, thereby directing the approach of reagents to the opposite face with high diastereoselectivity.

In reactions involving the pent-4-enoyl portion of the molecule, the chiral auxiliary can dictate the stereochemical outcome at newly formed stereocenters. For instance, in addition reactions to the double bond or in cyclization reactions, the chiral environment created by the (1R)-1-phenylethyl group leads to the preferential formation of one diastereomer over the other. The utility of chiral auxiliaries derived from phenylethylamine is well-documented in the asymmetric synthesis of various organic compounds, including β-amino acids. nih.gov

The general principle of using (R)-1-phenylethylamine as a chiral auxiliary is demonstrated in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, where it influences the reduction of an imine. researchgate.net This principle can be extended to predict the behavior of this compound in analogous transformations.

Table 1: Key Features of this compound as a Chiral Building Block

FeatureDescriptionSignificance in Synthesis
Chiral Auxiliary (1R)-1-phenylethylamineInduces facial selectivity in reactions, leading to high diastereoselectivity.
Reactive Moiety Pent-4-enoyl groupAllows for a variety of transformations, including cyclizations and additions.
Amide Linkage Connects the chiral auxiliary and the reactive moietyCan influence the conformation of the molecule and the reactivity of the enamide system.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a precursor for the stereoselective synthesis of nitrogen-containing heterocycles, particularly substituted pyrrolidines. nih.govmdpi.comnih.govresearchgate.net The pent-4-enyl chain is predisposed to undergo cyclization reactions, and the presence of the chiral auxiliary can control the stereochemistry of the resulting cyclic product.

One common strategy involves the intramolecular cyclization of an aminyl radical generated from the amide. The 5-exo-trig cyclization of N-substituted pent-4-enylaminyl radicals is a well-established method for the synthesis of pyrrolidine (B122466) derivatives. rsc.org In the case of this compound, the chiral center on the nitrogen atom would direct the cyclization to afford a diastereomerically enriched 2-substituted pyrrolidine.

Another approach is through acid-catalyzed cyclization, also known as aza-Prins cyclization. nih.govbeilstein-journals.org Protonation of the enamide can lead to the formation of an N-acyliminium ion, which is then attacked by the terminal double bond to form the pyrrolidine ring. The stereochemical outcome of this cyclization would be influenced by the preferred conformation of the starting material, which is dictated by the chiral auxiliary.

Table 2: Representative Cyclization Reactions for Pyrrolidine Synthesis

Cyclization TypeGeneral MechanismPotential Product from this compound
Radical Cyclization 5-exo-trig cyclization of an N-pent-4-enylaminyl radical. rsc.orgDiastereomerically enriched N-(1-phenylethyl)-substituted pyrrolidin-2-ylmethan-1-one.
Aza-Prins Cyclization Acid-catalyzed intramolecular reaction of the enamide with the terminal alkene. nih.govbeilstein-journals.orgDiastereomerically enriched 1-(1-phenylethyl)-3-methylpyrrolidin-2-one.

These synthetic strategies highlight the potential of this compound in the construction of valuable heterocyclic scaffolds found in numerous natural products and pharmaceuticals. nih.gov

Development of Chiral Amine Scaffolds

The synthesis of complex molecules often relies on the use of chiral amine scaffolds. This compound not only utilizes a chiral amine as an auxiliary but can also be a precursor to new chiral amine structures.

Following a diastereoselective reaction, the (1R)-1-phenylethyl auxiliary can be cleaved under reductive or hydrolytic conditions to yield a chiral product and recover the auxiliary. The newly formed chiral centers in the product, created under the influence of the auxiliary, constitute a new chiral amine scaffold. For example, the pyrrolidine derivatives synthesized via the cyclization reactions discussed in section 7.2 are valuable chiral amine scaffolds in their own right.

The development of new chiral auxiliaries is an active area of research in asymmetric synthesis. nih.gov While (1R)-1-phenylethylamine is a well-established auxiliary, its incorporation into the pent-4-enamide (B1609871) structure provides a specific tool for certain types of asymmetric transformations, particularly those involving intramolecular reactions of the pentenyl chain. The resulting chiral heterocyclic products can serve as key intermediates in the synthesis of more complex targets, such as alkaloids and other biologically active compounds. mdpi.commdpi.com

Q & A

Q. Methodological Approach :

  • Conduct in vitro assays (e.g., receptor binding) using pure enantiomers and racemates.
  • Compare ED50 values and pharmacokinetic profiles (e.g., plasma half-life) using LC-MS/MS .

Advanced: How can computational modeling optimize the design of this compound derivatives?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to target proteins (e.g., opioid receptors) .
  • QSAR Modeling : Correlate substituent effects (e.g., pent-4-enamide chain length) with bioactivity using Gaussian or ORCA for DFT calculations .

Case Study : Modifying the pent-4-enamide moiety to a cyclopropane derivative (e.g., 2-(cyclopropylmethyl)-N-(p-tolyl)pent-4-enamide) improved metabolic stability in a recent total synthesis study .

Advanced: How should researchers address contradictory data in biological activity studies of this compound?

Answer:
Contradictions often arise from:

  • Enantiomeric Impurity : Trace enantiomers in "pure" samples can skew results. Validate purity via chiral chromatography .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter receptor binding.

Q. Resolution Strategy :

  • Replicate studies under standardized conditions (e.g., pH 7.4, 37°C).
  • Use high-purity commercial standards (e.g., Cayman Chemical) for calibration .

Table 2 : Example of Biological Activity Variability

SampleAnalgesic ED50 (mg/kg)Receptor Binding IC50 (nM)
(1R)-Enantiomer2.515
Racemate3.018
Mechanical Mix4.225

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms amide bond formation and stereochemistry (e.g., δ 7.2–7.4 ppm for phenyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 246.1492) .
  • X-ray Diffraction : Resolves absolute configuration and hydrogen-bonding networks .

Advanced: What strategies improve the yield of this compound in multistep syntheses?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling steps .
  • Microwave-Assisted Synthesis : Reduces reaction time for amidation from 12h to 2h .
  • Flow Chemistry : Enhances reproducibility in organozinc reagent reactions .

Q. Yield Optimization Example :

  • Taber’s method achieved 68% yield via Pd-catalyzed coupling, while traditional routes yielded 45% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.